molecular formula C8H11N3O2 B13591035 4-Amino-3-(pyrimidin-4-yl)butanoic acid

4-Amino-3-(pyrimidin-4-yl)butanoic acid

Cat. No.: B13591035
M. Wt: 181.19 g/mol
InChI Key: DYWLZAAJANVJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(pyrimidin-4-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring a pyrimidine heterocycle at the 3-position of the butanoic acid backbone.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-3-pyrimidin-4-ylbutanoic acid

InChI

InChI=1S/C8H11N3O2/c9-4-6(3-8(12)13)7-1-2-10-5-11-7/h1-2,5-6H,3-4,9H2,(H,12,13)

InChI Key

DYWLZAAJANVJGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyrimidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of amidines with α-amino acid alkynyl ketones. This method allows for the formation of pyrimidin-4-yl substituted α-amino acids . The reaction typically requires specific conditions, such as the presence of a base and controlled temperature.

Industrial Production Methods

Industrial production methods for 4-Amino-3-(pyrimidin-4-yl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pyrimidin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinyl butanoic acids.

Scientific Research Applications

4-Amino-3-(pyrimidin-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(pyrimidin-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Amino-3-(pyrimidin-4-yl)butanoic acid Pyrimidin-4-yl C₈H₁₀N₄O₂ 194.19 (calculated) High polarity (inferred), potential pharmacological use N/A
4-Amino-3-(2-thienyl)butanoic acid 2-Thienyl C₈H₁₁NO₂S 185.24 Sulfur-containing heterocycle; research applications
4-Amino-3-(pyridin-4-yl)butanoic acid Pyridin-4-yl C₉H₁₂N₂O₂ 180.20 Basic nitrogen heterocycle; lab use only
4-Amino-3-(4-chlorophenyl)butanoic acid 4-Chlorophenyl C₁₀H₁₁ClNO₂ 227.66 Moderate water solubility; precursor to baclofen (muscle relaxant)
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 4-Fluorophenyl C₁₀H₁₂FNO₂ 197.21 Enhanced metabolic stability; studied in neurological research
4-Amino-3-(4-cyclopropylphenyl)butanoic acid 4-Cyclopropylphenyl C₁₃H₁₇NO₂ 231.28 Increased lipophilicity; scaffold for drug discovery

Key Observations:

  • For example, 4-amino-3-(4-chlorophenyl)butanoic acid shows moderate water solubility, while fluorophenyl derivatives may balance solubility and membrane permeability .
  • Biological Activity : Chlorophenyl and fluorophenyl analogs are associated with neurological applications (e.g., baclofen derivatives), whereas sulfur-containing thienyl variants may serve as intermediates in organic synthesis .
  • Stability: Fluorinated compounds like (R)-4-amino-3-(4-fluorophenyl)butanoic acid demonstrate enhanced metabolic stability due to the fluorine atom’s electron-withdrawing effects, making them suitable for in vivo studies .

Biological Activity

4-Amino-3-(pyrimidin-4-yl)butanoic acid is an organic compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-3-(pyrimidin-4-yl)butanoic acid is C9H12N2O2. It features an amino group, a pyrimidine ring, and a butanoic acid moiety, which contribute to its diverse biological activities. The compound is often encountered in its dihydrochloride salt form, enhancing solubility and stability for various applications.

Research indicates that 4-Amino-3-(pyrimidin-4-yl)butanoic acid functions primarily as an enzyme inhibitor and receptor modulator. Its ability to interact with specific molecular targets suggests potential therapeutic effects, particularly in treating neurological disorders. The compound's interactions with enzymes or receptors can modulate their activity, leading to various physiological effects.

Enzyme Inhibition

Studies have shown that 4-Amino-3-(pyrimidin-4-yl)butanoic acid may inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored for its potential to inhibit protein kinase B (Akt), a crucial regulator in cell survival and metabolism . The compound's selectivity for Akt over other kinases indicates its potential for targeted therapeutic applications.

Receptor Modulation

The compound has also been investigated for its effects on neurotransmitter receptors. In particular, it has been studied as a GABAB receptor antagonist, which may play a role in pain modulation and antinociception . This property suggests that 4-Amino-3-(pyrimidin-4-yl)butanoic acid could be beneficial in developing analgesics.

Case Studies

  • Inhibition of Protein Kinase B :
    • A study demonstrated that modifications to the structure of similar compounds led to the identification of potent inhibitors of PKB. The selectivity and potency of these inhibitors were assessed through various assays, highlighting the importance of structural variations in enhancing biological activity .
  • GABAB Receptor Antagonism :
    • Another study examined the effects of related compounds on GABAB receptors in vivo. The results indicated that certain analogs could shift the dose-response curve of baclofen, a GABAB agonist, suggesting that these compounds may effectively modulate receptor activity without direct agonistic effects .

Comparative Analysis

The following table summarizes the structural features and biological activities of 4-Amino-3-(pyrimidin-4-yl)butanoic acid compared to similar compounds:

Compound NameStructural FeatureUnique Aspect
4-Amino-3-(pyrimidin-4-yl)butanoic acid Pyrimidine ring + Butanoic acidPotential enzyme inhibitor and receptor modulator
4-Piperidine butyric acid hydrochloride Piperidine ring instead of pyrimidineDifferent cyclic structure affecting reactivity
4-Oxo-4-(3-pyridyl)butanoic acid Contains a keto groupLacks amino functionality
3-Amino-3-(pyrimidin-4-yl)butanoic acid Similar but different positionVariation in amino group's position

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.